CCT129202

Catalog No.
S548307
CAS No.
942947-93-5
M.F
C23H25ClN8OS
M. Wt
497.0 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
CCT129202

CAS Number

942947-93-5

Product Name

CCT129202

IUPAC Name

2-[4-[6-chloro-2-[4-(dimethylamino)phenyl]-1H-imidazo[4,5-b]pyridin-7-yl]piperazin-1-yl]-N-(1,3-thiazol-2-yl)acetamide

Molecular Formula

C23H25ClN8OS

Molecular Weight

497.0 g/mol

InChI

InChI=1S/C23H25ClN8OS/c1-30(2)16-5-3-15(4-6-16)21-28-19-20(17(24)13-26-22(19)29-21)32-10-8-31(9-11-32)14-18(33)27-23-25-7-12-34-23/h3-7,12-13H,8-11,14H2,1-2H3,(H,25,27,33)(H,26,28,29)

InChI Key

QYKHWEFPFAGNEV-UHFFFAOYSA-N

SMILES

CN(C)C1=CC=C(C=C1)C2=NC3=NC=C(C(=C3N2)N4CCN(CC4)CC(=O)NC5=NC=CS5)Cl

Solubility

Soluble in DMSO, not in water

Synonyms

2-(4-(6-chloro-2-(4-(dimethylamino)phenyl)-3H-imidazo(4,5-b)pyridin-7-yl)piperazin-1-yl)-N-(thiazol-2-yl)acetamide, CCT129202

Canonical SMILES

CN(C)C1=CC=C(C=C1)C2=NC3=NC=C(C(=C3N2)N4CCN(CC4)CC(=O)NC5=NC=CS5)Cl

Description

The exact mass of the compound 2-(4-(6-chloro-2-(4-(dimethylamino)phenyl)-1H-imidazo[4,5-b]pyridin-7-yl)piperazin-1-yl)-N-(thiazol-2-yl)acetamide is 496.15606 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyridines - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

CCT129202 is a selective inhibitor of Aurora A kinase, a protein that plays a crucial role in cell division and mitotic processes. This compound exhibits high affinity for Aurora A kinase, with an inhibition constant (Ki) of 49.8 nM, making it an effective agent in targeting this enzyme in cancer therapies . The chemical structure of CCT129202 is characterized by its imidazo[4,5-b]pyridine core, which contributes to its biological activity and selectivity against various kinases involved in tumorigenesis .

  • Due to the lack of specific information, omit this section to avoid potential safety misadvice.
  • Generally, new or untested compounds should be handled with caution following proper laboratory safety protocols.

Additional Tips

  • Search for the compound identifier (e.g., InChI key) in scientific databases like PubChem or to see if any information is available.
  • Focus on general properties and functionalities of the various parts of the molecule to understand its potential behavior.

CCT129202 functions primarily as an ATP-competitive inhibitor, meaning it competes with ATP for binding to the active site of Aurora A kinase. This inhibition disrupts the kinase's ability to phosphorylate target substrates, leading to cell cycle arrest and apoptosis in cancer cells. The mechanism involves the accumulation of cells with greater than 4N DNA content, indicating a failure in proper mitotic progression .

CCT129202 has demonstrated significant biological activity against various cancer cell lines. It induces apoptosis and cell cycle arrest by interfering with the function of Aurora A kinase, which is essential for mitotic spindle formation and chromosomal segregation during cell division . In vitro studies have shown that CCT129202 can effectively inhibit the proliferation of human tumor cells, leading to increased DNA content and subsequent cell death . Additionally, it activates p21, a cyclin-dependent kinase inhibitor that plays a role in tumor suppression .

The synthesis of CCT129202 involves several key steps:

  • Formation of the Imidazo[4,5-b]pyridine Core: The initial step typically includes the reaction of appropriate precursors to form the imidazo[4,5-b]pyridine structure.
  • Functionalization: Subsequent reactions involve introducing various functional groups that enhance selectivity and potency against Aurora A kinase.
  • Purification: The final product is purified using standard techniques such as chromatography to ensure high purity suitable for biological testing .

CCT129202 is primarily researched for its potential applications in cancer therapeutics. Its ability to selectively inhibit Aurora A kinase makes it a candidate for treating various malignancies where this kinase is overexpressed or mutated. Clinical trials are ongoing to evaluate its efficacy in different types of cancers, including solid tumors and hematological malignancies .

Interaction studies have shown that CCT129202 selectively inhibits Aurora A kinase while demonstrating less potency against other kinases such as fibroblast growth factor receptor 3 and glycogen synthase kinase 3 beta. This selectivity is crucial for minimizing off-target effects and enhancing therapeutic efficacy in cancer treatment . Furthermore, studies indicate that CCT129202 can induce apoptosis through mechanisms involving checkpoint activation and modulation of cell cycle regulators like p21 .

CCT129202 shares structural similarities with several other Aurora kinase inhibitors. Below is a comparison highlighting its uniqueness:

Compound NameSelectivityKi (nM)Phase of Development
CCT129202High for Aurora A49.8Preclinical
AZD1152 (Barasertib)Moderate1359Phase I/II
PHA-739358Broad (Aurora A/B)13Phase II
MLN8237High for Aurora A20Phase II
VX-680Broad (Aurora A/B/C)0.6Phase I

Uniqueness of CCT129202:

  • Selectivity: CCT129202 exhibits a higher selectivity for Aurora A compared to other compounds like AZD1152 and PHA-739358, which affect multiple kinases.
  • Potency: Its Ki value indicates a stronger binding affinity for Aurora A than many other inhibitors currently under investigation.

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

3.4

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

2

Exact Mass

496.1560563 g/mol

Monoisotopic Mass

496.1560563 g/mol

Heavy Atom Count

34

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

8N349V9Q27

Other CAS

942947-93-5

Wikipedia

Cct-129202

Dates

Modify: 2023-08-15
1: Cheng C, Liu ZG, Zhang H, Xie JD, Chen XG, Zhao XQ, Wang F, Liang YJ, Chen LK, Singh S, Chen JJ, Talele TT, Chen ZS, Zhong FT, Fu LW. Enhancing Chemosensitivity in ABCB1- and ABCG2-Overexpressing Cells and Cancer Stem-like Cells by An Aurora Kinase Inhibitor CCT129202. Mol Pharm. 2012 Jun 13. [Epub ahead of print] PubMed PMID: 22632055.
2: Chan F, Sun C, Perumal M, Nguyen QD, Bavetsias V, McDonald E, Martins V, Wilsher NE, Raynaud FI, Valenti M, Eccles S, Te Poele R, Workman P, Aboagye EO, Linardopoulos S. Mechanism of action of the Aurora kinase inhibitor CCT129202 and in vivo quantification of biological activity. Mol Cancer Ther. 2007 Dec;6(12 Pt 1):3147-57. PubMed PMID: 18089709.

Explore Compound Types